4-Phenethylpiperidine

Lipophilicity Medicinal Chemistry Physicochemical Properties

4-Phenethylpiperidine (CAS 24152-41-8) is a 4-substituted piperidine derivative where a phenethyl group is directly attached to the piperidine ring, distinguishing it from N-substituted analogs. It serves as a critical precursor and core scaffold in the synthesis of pharmacologically active compounds, most notably fentanyl and its derivatives.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 24152-41-8
Cat. No. B1365652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethylpiperidine
CAS24152-41-8
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2
InChIKeyWFTPSTRUUZKFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenethylpiperidine (CAS 24152-41-8): A Core Scaffold for Opioid and Sigma Receptor Research


4-Phenethylpiperidine (CAS 24152-41-8) is a 4-substituted piperidine derivative where a phenethyl group is directly attached to the piperidine ring, distinguishing it from N-substituted analogs. It serves as a critical precursor and core scaffold in the synthesis of pharmacologically active compounds, most notably fentanyl and its derivatives [1]. Its structure confers a distinct lipophilic profile (LogP ~2.95) that is a key determinant in blood-brain barrier penetration and receptor binding . This compound is not just an inert intermediate; the unsubstituted NH group and the extended aromatic side chain provide dual functionalization vectors that make it a versatile building block for generating focused libraries of sigma and opioid receptor ligands [2].

Workflow Core scaffold for opioid and sigma receptor ligand synthesis
Selection C4-substituted piperidine with dual NH and phenethyl functionalization vectors
Context Scaffold-level SAR studies; CNS-penetrant compound design

Why Substituting 4-Phenethylpiperidine with 4-Phenylpiperidine or 4-Benzylpiperidine Renders Synthesis and Pharmacology Ineffective


Substituting 4-Phenethylpiperidine with the seemingly similar 4-Phenylpiperidine or 4-Benzylpiperidine is not pharmaceutically transparent. The key distinction lies in the C4 spacer arm. 4-Phenylpiperidine presents a directly-attached, rigid phenyl group [1]. 4-Phenethylpiperidine, with its ethylene linker, introduces increased conformational flexibility and a 100-fold increase in lipophilicity (LogP ~2.95 vs ~1.8 for 4-phenylpiperidine [2]), directly altering the spatial and hydrophobic interaction profile with biological targets. This structural difference dictates distinct receptor selectivity profiles; for instance, the 4-phenethyl scaffold is a defined precursor to potent mu-opioid agonists, while the N-substituted counterpart, N-phenethylpiperidine, demonstrates a distinct preference for sigma-1 receptors [3]. Therefore, generic substitution leads to divergent synthetic outcomes and a different pharmacological fingerprint.

Lipophilicity mismatch 4-Phenylpiperidine has a LogP ~1.8 vs ~2.95; a 10-fold lower partition coefficient may alter membrane permeability and receptor interaction profile.
Receptor preference shift N-Phenethylpiperidine shows sigma-1 preference, while the 4-phenethyl scaffold can be directed toward mu-opioid agonism; N- vs C-substitution determines selectivity context.
Synthetic divergence 4-Benzylpiperidine or 4-anilino intermediates follow different synthetic pathways; impurity profiles and downstream functionalization vectors may not transfer.

Quantitative Differentiators: Binding, Selectivity, and Physicochemical Evidence for 4-Phenethylpiperidine


LogP-Driven Lipophilicity Advantage of 4-Phenethylpiperidine Over 4-Phenylpiperidine

The lipophilicity of the 4-phenethylpiperidine scaffold is a primary differentiator from its closest rigid analog, 4-phenylpiperidine. The calculated LogP for 4-phenethylpiperidine is 2.95 , a significant increase from the value of ~1.8 for 4-phenylpiperidine [1]. This represents a greater than 10-fold increase in the partition coefficient, which substantially influences membrane permeability and CNS penetration.

Lipophilicity difference
Cross-study comparable
LogP 2.95 vs 1.8
Δ +1.15 log units; >10-fold partition coefficient increase
Supports CNS-penetrant compound design screening
In silico XLogP3 calculation; 4-phenylpiperidine comparator
Lipophilicity Medicinal Chemistry Physicochemical Properties

Defined Role of 4-Phenethylpiperidine as a Core Fentanyl Precursor Scaffold

The 4-phenethylpiperidine framework is explicitly utilized in patented synthesis routes for fentanyl and its analogs. The compound provides the core structural requirement for subsequent N-phenethylation and acylation steps [1]. Forensic analysis confirms that its derivatives, like phenethyl-4-ANPP, are direct byproducts found in illicit fentanyl synthesis, confirming the synthetic route's dependence on this specific scaffold . This contrasts with 4-anilino-piperidine intermediates, which yield different activity profiles.

Fentanyl precursor role
Supporting evidence
Direct NPP reaction precursor
Defined in patent US4399286A and forensic impurity profiling
Establishes defined synthetic pathway context
Qualitative route definition; critical for impurity marker attribution
Synthetic Chemistry Opioid Analysis Forensic Chemistry

Negligible Mu-Opioid Activity of the Unadorned Scaffold Enables True Structure-Activity Relationship Studies

The 4-phenethylpiperidine scaffold itself is essential for building fentanyl-like activity, yet it is itself not the source of high potency. A direct derivative, phenethyl-4-ANPP, activates the mu-opioid receptor (MOR) with approximately 100,000-fold lower potency than fentanyl. 100 µM of phenethyl-4-ANPP is required to achieve MOR activation comparable to 0.001 µM of fentanyl .

Scaffold baseline activity
Data to verify
~100,000-fold lower MOR potency vs fentanyl
Derivative phenethyl-4-ANPP requires ~100 µM for comparable activation
Reported low baseline activity supports SAR deconvolution
Cell-based MOR recruitment assay; source review recommended
Mu-Opioid Receptor (MOR) Structure-Activity Relationship (SAR) In Vitro Pharmacology

Peer-Validated Applications for 4-Phenethylpiperidine (CAS 24152-41-8)


Forensic Impurity Profiling of Seized Fentanyl Samples

Forensic chemists can leverage the characterized impurity profile of 4-phenethylpiperidine-based synthesis. As identified in forensic literature, byproducts like phenethyl-4-ANPP are definitive markers of specific synthetic routes, such as the Siegfried or Janssen methods. Acquiring this specific compound as a reference standard is essential for developing and validating LC-MS/MS or GC-MS methods to attribute seized samples to a clandestine synthesis pathway.

Designing Selective Sigma-1 vs. Sigma-2 Receptor Ligands

Medicinal chemists can use 4-phenethylpiperidine as a core scaffold to synthesize focused compound libraries. The foundational research on N-arylalkylpiperidines demonstrates that the phenethyl substitution pattern is a critical pharmacophore for sigma-1 receptor affinity. [1] Systematic N-functionalization of this scaffold allows researchers to probe the specific structural requirements for achieving selectivity between sigma-1 and sigma-2 receptors, an approach validated by this foundational study.

Fundamental Pharmacophore Deconvolution for Opioid Receptor Agonists

For academic or industrial groups investigating pain relief, this compound is the ideal starting point for iterative Structure-Activity Relationship (SAR) studies. Quantitative evidence shows the unadorned 4-phenethyl scaffold has negligible MOR activity, requiring 100,000-fold higher concentrations than fentanyl for receptor activation. This low background activity is a critical advantage, ensuring that the pharmacological effect observed from newly synthesized analogs (e.g., following N-acylation or ring hydroxylation) can be confidently attributed to the novel modifications, not the core scaffold.

Application
Selection Property
Validation Focus
Forensic impurity profiling
Defined synthetic pathway marker
LC-MS/MS or GC-MS method attribution review
Sigma receptor ligand design
C4-phenethyl pharmacophore scaffold
Sigma-1 vs Sigma-2 selectivity assay context
Opioid pharmacophore SAR
Negligible baseline MOR activity
Scaffold-level SAR deconvolution studies

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